Alnert

Description

Bifemelane hydrochloride, marketed under the trade name Alnert, is a multifunctional psychotropic agent developed in Japan. It is classified as a selective monoamine oxidase-A (MAO-A) inhibitor and exhibits both antidepressant and neuroprotective properties . This compound is primarily indicated for managing depressive disorders and age-related cognitive decline, with studies suggesting its efficacy in enhancing cerebral metabolism and modulating neurotransmitter systems (e.g., acetylcholine, dopamine) . Unlike classical MAO inhibitors, this compound demonstrates a favorable safety profile, avoiding severe dietary restrictions (e.g., tyramine-induced hypertension) typically associated with non-selective MAO inhibitors . Its dual action—combining MAO-A inhibition with neurotrophic effects—positions it uniquely among psychopharmacological agents.

Properties

IUPAC Name |

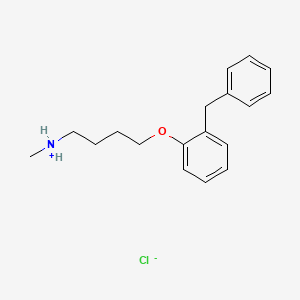

4-(2-benzylphenoxy)butyl-methylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.ClH/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16;/h2-6,9-12,19H,7-8,13-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAHDXWXNNDSAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]CCCCOC1=CC=CC=C1CC2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90293-01-9 (Parent) | |

| Record name | Bifemelane hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062232466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62232-46-6 | |

| Record name | 1-Butanamine, N-methyl-4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62232-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifemelane hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062232466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Alnert belongs to the MAO inhibitor class, which includes compounds targeting MAO-A (associated with neurotransmitter degradation) and MAO-B (linked to dopamine metabolism). Below is a comparative analysis of this compound against structurally and functionally analogous compounds:

Table 1: Pharmacological Comparison of this compound and Similar MAO-A Inhibitors

Key Findings from Comparative Studies

Selectivity and Safety: this compound’s MAO-A selectivity reduces the risk of adverse events compared to non-selective MAOIs like Phenelzine and Isocarboxazid, which necessitate dietary modifications to prevent hypertensive crises . Clinical trials report fewer cardiovascular complications with this compound, making it suitable for elderly patients with comorbid conditions .

Neuroprotection :

Unlike other MAO-A inhibitors, this compound enhances neuronal survival via BDNF (brain-derived neurotrophic factor) upregulation, a property absent in Isocarboxazid and Phenelzine . This aligns with its use in neurodegenerative conditions, whereas traditional MAOIs focus solely on mood modulation.

Global Accessibility :

this compound remains restricted to Japanese markets, whereas compounds like Methylene Blue and Phenelzine are widely available. This limits comparative large-scale trials against newer antidepressants (e.g., SSRIs) .

Drug Interactions : Methylene Blue, though mechanistically similar, poses severe risks when combined with serotonergic drugs (e.g., serotonin syndrome), whereas this compound’s interaction profile is less prohibitive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.